molecular formula C24H44O4 B12648812 Ethyl hydrogen 2-octadecenylsuccinate CAS No. 93882-69-0

Ethyl hydrogen 2-octadecenylsuccinate

Katalognummer: B12648812
CAS-Nummer: 93882-69-0
Molekulargewicht: 396.6 g/mol
InChI-Schlüssel: OVVSAGZUERWKOI-VHEBQXMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl hydrogen 2-octadecenylsuccinate is an organic compound with the molecular formula C24H44O4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by an ethyl group and another by an octadecenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic acid with ethanol and octadecenyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with precise control of reaction parameters such as temperature, pressure, and reaction time, ensures the consistent production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl hydrogen 2-octadecenylsuccinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers

Wirkmechanismus

The mechanism of action of ethyl hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cell membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ethyl hydrogen 2-octadecenylsuccinate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of hydrophobic and hydrophilic properties, making it versatile for various applications.

Eigenschaften

CAS-Nummer

93882-69-0

Molekularformel

C24H44O4

Molekulargewicht

396.6 g/mol

IUPAC-Name

(E)-2-(2-ethoxy-2-oxoethyl)icos-4-enoic acid

InChI

InChI=1S/C24H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24(26)27)21-23(25)28-4-2/h18-19,22H,3-17,20-21H2,1-2H3,(H,26,27)/b19-18+

InChI-Schlüssel

OVVSAGZUERWKOI-VHEBQXMUSA-N

Isomerische SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC)C(=O)O

Kanonische SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.